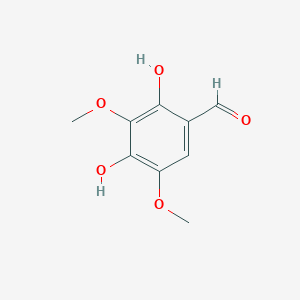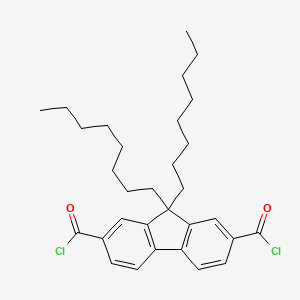
9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride is a chemical compound known for its applications in organic electronics and photonics. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two octyl groups and two carbonyl chloride groups attached to the fluorene core. This compound is particularly significant in the field of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique structural and electronic properties .
准备方法
The synthesis of 9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride typically involves multiple steps. One common method starts with the bromination of fluorene to produce 2,7-dibromofluorene. This intermediate is then subjected to a Grignard reaction with octylmagnesium bromide to introduce the octyl groups at the 9-position. The final step involves the reaction of the resulting 9,9-dioctylfluorene with oxalyl chloride to introduce the carbonyl chloride groups at the 2,7-positions .
化学反应分析
9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Hydrolysis: The carbonyl chloride groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
科学研究应用
9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride is widely used in scientific research, particularly in the development of organic electronic materials. Its applications include:
Organic Light-Emitting Diodes (OLEDs): It is used as a precursor for the synthesis of blue-emitting materials in OLEDs, which are essential for display and lighting technologies.
Photovoltaic Devices: The compound is used in the fabrication of organic solar cells due to its ability to form conjugated polymers with excellent charge transport properties.
作用机制
The mechanism of action of 9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride in optoelectronic devices involves the formation of conjugated polymers that exhibit strong fluorescence and efficient charge transport. The octyl groups enhance the solubility of the compound in organic solvents, facilitating the processing of thin films. The carbonyl chloride groups allow for further functionalization, enabling the tuning of electronic properties to suit specific applications .
相似化合物的比较
Compared to other fluorene derivatives, 9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride stands out due to its unique combination of octyl and carbonyl chloride groups. Similar compounds include:
9,9-Dioctyl-2,7-dibromofluorene: Used in the synthesis of conjugated polymers for optoelectronic applications.
9,9-Dioctylfluorene-2,7-diboronic acid: Employed in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymer used in OLEDs and photovoltaic devices.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the versatility of the fluorene core in organic electronics.
属性
CAS 编号 |
428865-66-1 |
|---|---|
分子式 |
C31H40Cl2O2 |
分子量 |
515.5 g/mol |
IUPAC 名称 |
9,9-dioctylfluorene-2,7-dicarbonyl chloride |
InChI |
InChI=1S/C31H40Cl2O2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)27-21-23(29(32)34)15-17-25(27)26-18-16-24(30(33)35)22-28(26)31/h15-18,21-22H,3-14,19-20H2,1-2H3 |
InChI 键 |
VSGAIFSRWAUCLR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C(=O)Cl)C3=C1C=C(C=C3)C(=O)Cl)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
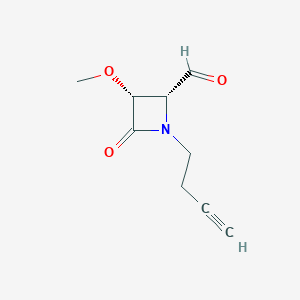
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)
![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
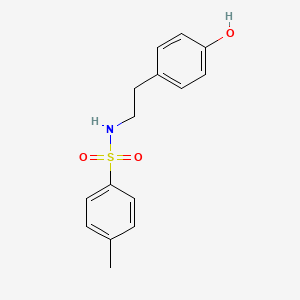
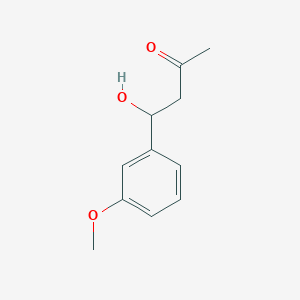
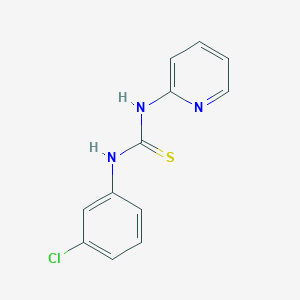
![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
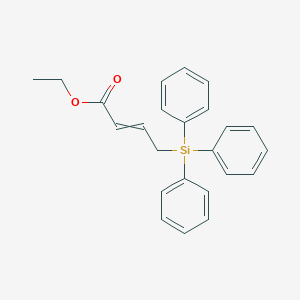
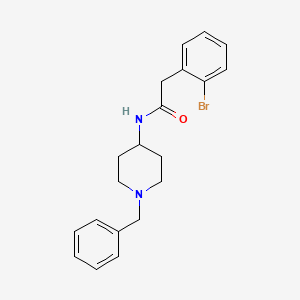
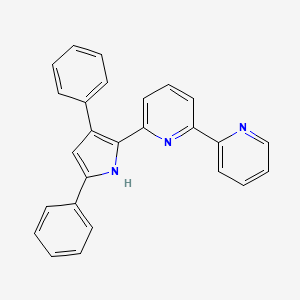

![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
